molecular formula C9H8N2O B14049277 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde

2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde

Cat. No.: B14049277
M. Wt: 160.17 g/mol
InChI Key: VFLJPVDZPMFJSM-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry. The structure of this compound consists of a fused bicyclic system with a methyl group at the 2-position and an aldehyde group at the 7-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde can be achieved through various synthetic routes, including condensation reactions, multicomponent reactions, and oxidative coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functionalization to introduce the aldehyde group at the 7-position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 2-Methylimidazo[1,2-a]pyridine-7-carbaldehyde is unique due to the presence of both the methyl group at the 2-position and the aldehyde group at the 7-position. These functional groups confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

2-methylimidazo[1,2-a]pyridine-7-carbaldehyde

InChI

InChI=1S/C9H8N2O/c1-7-5-11-3-2-8(6-12)4-9(11)10-7/h2-6H,1H3

InChI Key

VFLJPVDZPMFJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=CC(=CC2=N1)C=O

Origin of Product

United States

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